molecular formula C12H13N3O3S2 B6558432 2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide CAS No. 1040658-66-9

2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide

Cat. No.: B6558432
CAS No.: 1040658-66-9
M. Wt: 311.4 g/mol
InChI Key: VWPAOMFSZIBUEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[(4-Methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide is a synthetic compound featuring a thiazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmaceutical potential . The thiazole ring is a significant pharmacophore, present in more than 18 FDA-approved drugs, and derivatives are investigated for broad biological activities including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects . The structure of this particular compound includes a methanesulfonylphenyl group, which can influence properties like solubility and binding affinity, and an acetamide moiety, common in many bioactive molecules. Researchers value this compound as a key intermediate or building block for the synthesis of more complex molecules, leveraging well-established synthetic routes such as the Hantzsch thiazole synthesis, which involves the reaction of α-halocarbonyl compounds with thioamides . As a standard in chemical libraries, it aids in drug discovery and the exploration of structure-activity relationships (SAR). This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S2/c1-20(17,18)10-4-2-8(3-5-10)14-12-15-9(7-19-12)6-11(13)16/h2-5,7H,6H2,1H3,(H2,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPAOMFSZIBUEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Ring Formation and Functionalization

The thiazole core is typically constructed via cyclization reactions using α-haloketones or thiourea derivatives. A common approach involves reacting 4-methanesulfonylphenylthiourea with α-bromoacetamide precursors under refluxing ethanol, yielding the 2-aminothiazole intermediate . Nuclear Magnetic Resonance (NMR) spectroscopy confirms regioselective substitution at the 2-position of the thiazole ring, with coupling constants (J = 4.8–5.2 Hz) verifying the anti-configuration of substituents .

Alternative methods employ Hantzsch thiazole synthesis, where bromopyruvic acid reacts with thiourea derivatives in dimethylformamide (DMF) at 80°C. This method achieves yields of 68–72%, though purification requires column chromatography due to byproduct formation . Comparative studies indicate that cyclization in tetrahydrofuran (THF) with catalytic p-toluenesulfonic acid (PTSA) reduces reaction time by 40% while maintaining yields above 70% .

Sulfonamide Group Introduction

The 4-methanesulfonylphenylamino moiety is introduced via nucleophilic aromatic substitution (NAS) or Ullmann-type coupling. In one protocol, 2-aminothiazole intermediates react with 4-methanesulfonylphenyl isocyanate in dichloromethane (DCM) at 0°C, followed by gradual warming to room temperature. Gas chromatography-mass spectrometry (GC-MS) analysis reveals 89% conversion after 12 hours, with residual starting material removed via recrystallization in ethyl acetate .

A patent-pending method substitutes isocyanates with 4-methanesulfonylphenylamine in the presence of copper(I) iodide and trans-N,N′-dimethylcyclohexane-1,2-diamine. This Ullmann coupling achieves 94% yield under microwave irradiation (120°C, 30 minutes), though scalability remains limited due to specialized equipment requirements .

Acetamide Side-Chain Coupling

The acetamide group is appended through peptide coupling or Schotten-Baumann reactions. A representative procedure activates acetic acid derivatives using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF. The activated species reacts with the thiazole-amine intermediate at 25°C for 24 hours, yielding 82% of the target compound after silica gel chromatography .

For industrial-scale production, a two-phase system (water/toluene) with sodium bicarbonate facilitates interfacial acylation. This method eliminates column chromatography, achieving 78% yield and >99% purity as verified by high-performance liquid chromatography (HPLC) .

Crystallization and Polymorph Control

Final purification often involves solvent-dependent crystallization to isolate the thermodynamically stable polymorph. Recrystallization from ethanol/water (3:1 v/v) at −20°C produces needle-shaped crystals with a melting point of 198–200°C . X-ray diffraction (XRD) analysis confirms the monoclinic P21/c space group, with hydrogen bonding between the acetamide NH and thiazole sulfur stabilizing the crystal lattice .

Notably, avoiding β-form crystallization requires strict control of cooling rates and antisolvent addition. Patent data demonstrate that maintaining the solution at 5–10°C during antisolvent (n-heptane) addition suppresses β-form nucleation, ensuring exclusive α-form isolation .

Impurity Profiling and Mitigation

Common impurities include des-sulfonamide byproducts (≤0.3%) and dimerized thiazole derivatives (≤0.5%). Chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column resolves enantiomeric impurities below 0.1% . Reductive amination byproducts are minimized by substituting borane-tetrahydrofuran with sodium triacetoxyborohydride, reducing residual aldehydes to <0.05% .

Chemical Reactions Analysis

2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties . Additionally, it has applications in the pharmaceutical industry as a precursor for drug development.

Mechanism of Action

The mechanism of action of 2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide involves its interaction with specific molecular targets in the body. The thiazole ring in its structure allows it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes and receptors . This interaction can lead to the modulation of physiological processes, contributing to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Profiles

The following table compares the target compound with structurally related acetamide derivatives containing the 1,3-thiazol-4-yl scaffold:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Activity References
2-{2-[(4-Methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide (Target) C₁₂H₁₃N₃O₃S₂ 327.44 4-methanesulfonylphenylamino Under investigation; potential kinase or receptor modulation inferred from structure
Mirabegron C₂₁H₂₄N₄O₂S 396.51 β3-adrenergic agonist side chain (hydroxy-phenylethylamino) β3-adrenoceptor agonist; treats overactive bladder
N-{4-[2-(3-Fluoroanilino)-1,3-thiazol-4-yl]phenyl}acetamide C₁₇H₁₄FN₃OS 327.38 3-fluoroanilino No explicit activity reported; structural analogue in crystallographic studies
N-{4-[2-(2-Fluoroanilino)-1,3-thiazol-4-yl]phenyl}acetamide C₁₇H₁₄FN₃OS 327.38 2-fluoroanilino Similar to above; used in crystallographic ligand analysis
N-(4-{2-[(4-Methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide C₁₈H₁₇N₃O₂S 339.41 4-methoxyphenylamino No activity specified; commercial availability suggests research use

Key Structural and Functional Differences

Substituent Effects on Bioactivity: Mirabegron’s β3-adrenergic activity is driven by its hydroxy-phenylethylamino side chain, which facilitates receptor binding . Fluoro-substituted analogues (e.g., 2- or 3-fluoroanilino derivatives) exhibit increased electronegativity, which could enhance membrane permeability or modulate π-stacking interactions in protein binding .

Synthetic Accessibility: The target compound and its analogues are synthesized via thiourea intermediates, followed by cyclization with α-bromoacetophenone derivatives . Methanesulfonyl groups require sulfonation steps, adding complexity compared to fluoro- or methoxy-substituted derivatives .

Fluorine substituents in analogues (e.g., 3-fluoroanilino) may prolong metabolic half-life due to resistance to oxidative degradation .

Pharmacological Potential

  • Mirabegron is clinically validated for overactive bladder treatment, with EC₅₀ values of 22 nM for human β3-adrenoceptors . The target compound’s lack of the β3-agonist side chain suggests divergent targets, possibly kinase inhibitors or anti-inflammatory agents.
  • Fluoro-substituted analogues (e.g., ) are used in structural biology to study ligand-receptor interactions but lack disclosed therapeutic applications.

Crystallographic and Computational Studies

  • SHELX programs (e.g., SHELXL) have been employed to resolve crystal structures of thiazole-acetamide derivatives, revealing hydrogen-bonding patterns critical for stability .
  • The methanesulfonyl group’s geometry may influence packing in crystal lattices, as seen in similar sulfonamide-containing compounds .

Biological Activity

2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes current research findings, including its antibacterial and antifungal properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a benzothiazole ring and a thiazole moiety, which contribute to its biological activity. The methanesulfonyl group enhances solubility and reactivity, making it a significant candidate for drug development.

Structural Formula

  • Molecular Formula : C13H15N3O3S2
  • CAS Number : 1105217-88-6

Antibacterial Activity

Research indicates that this compound exhibits promising antibacterial properties. Studies have shown variable activity against both Gram-positive and Gram-negative bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL

These results suggest that the compound could be developed as a potential antibacterial agent, particularly against resistant strains.

Antifungal Activity

The compound has also been evaluated for antifungal properties. The standard disc diffusion method was employed to assess its effectiveness against various fungal strains.

Fungal StrainZone of Inhibition (mm)
Candida albicans15
Aspergillus niger12
Penicillium chrysogenum10

The results indicate that the compound possesses moderate antifungal activity, warranting further investigation into its mechanisms of action.

Preliminary findings suggest that the compound may interact with enzymes involved in cellular processes, potentially altering enzyme activity that affects cell proliferation and survival. Ongoing studies aim to elucidate these mechanisms further.

Case Studies

Recent case studies highlight the effectiveness of this compound in various experimental models:

  • Diabetic Rat Model : In a study involving STZ-induced diabetic rats, treatment with the compound improved insulin sensitivity and normalized serum lipid profiles.
  • Cell Proliferation Assays : In vitro assays demonstrated that the compound inhibited the proliferation of cancer cell lines, indicating potential anticancer properties.

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., thiazole C-2/C-4, methanesulfonyl group integration) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₂H₁₃N₃O₃S₂) and detects isotopic patterns .
  • HPLC-PDA : Assesses purity (>98%) using C18 columns (acetonitrile/water gradient) .
  • FT-IR : Identifies key functional groups (e.g., N–H stretch at ~3300 cm⁻¹, sulfonyl S=O at ~1350 cm⁻¹) .

How does the methanesulfonyl group influence the compound’s reactivity and bioactivity?

Advanced Research Question

  • Electron-Withdrawing Effects : The –SO₂CH₃ group enhances electrophilicity at the thiazole ring, facilitating nucleophilic attacks (e.g., enzyme active sites) .
  • Bioactivity : Sulfonyl groups improve metabolic stability and binding affinity to targets like cyclooxygenase-2 (COX-2) or kinase enzymes. In silico docking studies suggest hydrogen bonding with Arg120/His90 residues in COX-2 .
  • Comparative Data : Analogues lacking the sulfonyl group show 3–5x lower inhibitory activity in enzyme assays .

What strategies resolve low yields in the acylation step?

Advanced Research Question

  • Catalyst Optimization : Use of DMAP (4-dimethylaminopyridine) increases acylation efficiency by 20–30% via intermediate stabilization .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) improve reagent solubility, while microwave-assisted synthesis reduces reaction time (15 min vs. 6 hrs) .
  • Work-Up Adjustments : Acidic washes (1M HCl) remove unreacted starting materials, and recrystallization (ethanol/water) enhances purity .

How to design experiments to determine the mechanism of enzyme inhibition?

Advanced Research Question

  • Kinetic Studies : Use Lineweaver-Burk plots to identify competitive/non-competitive inhibition. For example, varying ATP concentrations in kinase assays .
  • Fluorescence Quenching : Monitor binding to human serum albumin (HSA) to assess pharmacokinetic properties .
  • Mutagenesis Analysis : Engineer enzymes with residue substitutions (e.g., COX-2 Arg120Ala) to validate binding interactions .

How to address solubility issues in biological assays?

Advanced Research Question

  • Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤5% v/v) to maintain solubility without cytotoxicity .
  • Prodrug Derivatization : Synthesize phosphate or ester prodrugs to enhance aqueous solubility, with enzymatic cleavage in vivo .
  • Nanoformulation : Encapsulate in liposomes (e.g., DSPC/cholesterol) for improved cellular uptake .

What are the key structural features confirmed by NMR?

Basic Research Question

  • Thiazole Ring : ¹H NMR shows deshielded protons at δ 7.2–7.5 ppm (C-4 thiazole H) .
  • Acetamide Moiety : Methylenic protons (–CH₂–) appear as a triplet at δ 3.8–4.1 ppm (J = 15 Hz) .
  • Methanesulfonyl Group : Singlet at δ 3.1 ppm (3H, –SO₂CH₃) and ¹³C signal at δ 44.5 ppm .

What computational methods predict binding affinity to biological targets?

Advanced Research Question

  • Molecular Docking (AutoDock Vina) : Simulate interactions with COX-2 (PDB: 3LN1) or EGFR (PDB: 1M17) using Lamarckian GA algorithms .
  • QSAR Models : Develop regression models based on Hammett σ values and LogP to correlate substituent effects with IC₅₀ .
  • MD Simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100 ns trajectories .

How to analyze conflicting bioactivity data across studies?

Advanced Research Question

  • Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., 10% FBS in DMEM, 48h incubation) .
  • Metabolic Interference Testing : Use CYP450 inhibitors (e.g., ketoconazole) to assess off-target effects .
  • Structural Analogues : Test derivatives with modified sulfonyl or thiazole groups to isolate contributing moieties .

What in vivo models assess therapeutic potential?

Advanced Research Question

  • Murine Inflammation Models : Carrageenan-induced paw edema (dose: 10–50 mg/kg, oral) to evaluate anti-inflammatory activity .
  • Xenograft Studies : Nude mice implanted with MDA-MB-231 cells (triple-negative breast cancer) for tumor growth inhibition .
  • Pharmacokinetics : Plasma half-life (t₁/₂) and bioavailability via LC-MS/MS analysis of blood samples .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.